molecular formula C12H15BrO2S B8463564 Ethyl 2-(3-bromo-phenylsulfanyl)-2-methyl-propionate

Ethyl 2-(3-bromo-phenylsulfanyl)-2-methyl-propionate

Cat. No.: B8463564
M. Wt: 303.22 g/mol
InChI Key: SAFVJVHWBXVWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-bromo-phenylsulfanyl)-2-methyl-propionate is a useful research compound. Its molecular formula is C12H15BrO2S and its molecular weight is 303.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrO2S

Molecular Weight

303.22 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C12H15BrO2S/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3

InChI Key

SAFVJVHWBXVWIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)SC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (52.9 mmol) of 3-bromothiophenol are placed in the presence of 9.4 ml (63.5 mmol) of ethyl bromoisobutyrate and 8 g (57.9 mmol) of K2CO3 in 100 ml of EtOH. This mixture is stirred at reflux for 4 h and then dry concentrated. The residue is taken up in water. After extraction in AcOEt and then drying on MgSO4, the organic phases are dry concentrated. The oil obtained is purified by flash chromatography on silica (petroleum ether:AcOEt 90:10) and 11a is isolated in the form of clear oil (16.8 g, quantitative yield). TLC silica gel 60 F 254 Merck, petroleum ether:AcOEt 90:10, Rf=0.72.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

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